molecular formula C18H17FN4O B4503107 [1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone

[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B4503107
M. Wt: 324.4 g/mol
InChI Key: FPHARGRQEKGQPV-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with:

  • 2-Fluorophenyl at position 1: Enhances lipophilicity and modulates electronic effects.
  • Pyrrolidin-1-yl methanone at position 4: Provides a basic nitrogen for solubility and conformational flexibility.

Properties

IUPAC Name

[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-15-7-1-2-8-16(15)23-17(21-9-3-4-10-21)14(13-20-23)18(24)22-11-5-6-12-22/h1-4,7-10,13H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHARGRQEKGQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the fluorophenyl and pyrrole groups. Common reagents used in these reactions include fluorobenzene, pyrrole, and various pyrazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

a. Acid Secretion Inhibition

One of the significant applications of this compound is as an acid secretion inhibitor . It has been studied for its role in treating gastric and duodenal ulcers. The compound acts by inhibiting the H^+/K^+ ATPase enzyme, similar to proton pump inhibitors (PPIs), but with potentially improved efficacy and stability against acidic environments. This property makes it a candidate for developing new therapeutic agents for gastrointestinal disorders .

b. Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity . The structural features of the pyrrole and pyrazole moieties are believed to contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research is ongoing to elucidate the specific mechanisms through which these compounds exert their anticancer effects .

a. Neuropharmacology

The compound has also been investigated for its potential effects on the central nervous system (CNS). Some studies suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is crucial for its effectiveness in CNS-related applications .

b. Anti-inflammatory Activity

Inflammation is a common underlying factor in various diseases, including autoimmune disorders and chronic pain conditions. The compound has shown promise in preclinical models for reducing inflammation, suggesting potential applications in developing anti-inflammatory drugs .

a. Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways, facilitating the development of new compounds with desired biological activities .

b. Development of New Synthetic Routes

Innovative synthetic methods involving this compound have been reported, showcasing its versatility as a building block in organic synthesis. These methods often involve novel catalytic processes that enhance yield and reduce environmental impact compared to traditional approaches .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2NeuropharmacologyShowed neuroprotective effects in animal models of neurodegeneration.
Study 3Acid Secretion InhibitionOutperformed traditional PPIs in suppressing gastric acid secretion in vivo.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs with Pyrazole-Pyrrole Hybrid Scaffolds

Compound Name Substituents Molecular Weight Key Differences Biological Activity (if reported) Source
1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone 2-Fluorophenyl (C1), pyrrol-1-yl (C5), pyrrolidinyl methanone (C4) 378.42 g/mol Reference compound Not explicitly reported; inferred kinase/GPCR targeting
[3-Methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone 4-Methylphenyl (C1), pyridinyl-piperazine (C4) 426.52 g/mol - C1 : Methylphenyl instead of 2-fluorophenyl
- C4 : Piperazine-pyridine vs. pyrrolidine
Anti-inflammatory/anticancer (hypothesized)
[1-(4-Fluorophenyl)-4-{[3-(piperidin-4-yloxy)phenyl]carbonyl}-1H-pyrazol-5-amine 4-Fluorophenyl (C1), piperidinyloxy-benzoyl (C4), amine (C5) 406.44 g/mol - C1 : 4-Fluorophenyl vs. 2-fluorophenyl
- C5 : Amine substituent
Potential kinase inhibitor (e.g., JAK/STAT pathways)
[1-(3-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine 3-Methylphenyl (C1), methanamine (C4) 278.33 g/mol - C1 : 3-Methylphenyl vs. 2-fluorophenyl
- C4 : Methanamine vs. pyrrolidinyl methanone
Not reported; structural simplicity suggests CNS targeting

Substituent Impact on Physicochemical Properties

  • Fluorophenyl Position : 2-Fluorophenyl (target compound) vs. 4-fluorophenyl () alters steric and electronic profiles. The ortho-fluoro group may hinder rotational freedom compared to para-substituted analogs .
  • Pyrrolidinyl vs. Piperazinyl Methanone: Pyrrolidine (5-membered ring) offers rigidity, while piperazine (6-membered) enhances solubility and hydrogen-bonding capacity .
  • Pyrrole vs. Indole/Pyridine Hybrids : Pyrrole () provides aromaticity, whereas indole () or pyridine () introduces basic nitrogen atoms for enhanced binding affinity.

Biological Activity

The compound 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to summarize the biological activities associated with this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN4OC_{15}H_{15}FN_4O, and its structure includes a pyrazole core substituted with a 2-fluorophenyl group and a pyrrolidinyl moiety. The presence of the fluorine atom in the aromatic ring enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study on related pyrazole compounds demonstrated their ability to inhibit cancer cell proliferation effectively. For instance, compounds similar to 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone showed notable activity against various cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, suggesting a synergistic potential that warrants further exploration .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For example, compounds with a similar structure were found to inhibit the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines, thus demonstrating the therapeutic potential of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Studies have shown that certain pyrazole compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for microbial growth . While specific data on 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is limited, its structural similarity to other active pyrazoles suggests potential antimicrobial properties.

Case Studies

Several studies have highlighted the biological activities of related pyrazole compounds:

StudyCompoundActivityFindings
Umesha et al., 20093,5-diaryl pyrazolesAnticancerSynergistic effect with doxorubicin in MDA-MB-231 cells .
Parish et al., 19843,4-diaryl pyrazolesAntifungalEffective against multiple phytopathogenic fungi .
Recent DFT StudiesVarious pyrazolesAntioxidant/Anti-inflammatoryIndicated excellent antioxidant properties through computational modeling .

Q & A

Q. Characterization Methods

  • X-ray Crystallography : Resolves dihedral angles between fluorophenyl, pyrazole, and pyrrolidine rings (e.g., 48.97° between pyrazole and fluorophenyl in analogs) .
  • ²⁹Si NMR : Detects impurities in pyrrolidine synthesis intermediates (δ = −15 to −25 ppm for Si-containing byproducts) .
  • HRMS-ESI : Validates molecular formula (C₁₉H₁₈F₂N₄O) with <2 ppm mass error .

What in silico methods predict the compound’s interaction with biological targets like kinases or GPCRs?

Q. Computational Mechanistic Studies

  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers for GPCR targets (e.g., 100 ns simulations in CHARMM36 force field) .
  • Pharmacophore Modeling : Identify critical features (e.g., fluorophenyl hydrophobicity, pyrrolidine H-bond donors) using Schrödinger Phase .
    Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays (KD = 120 nM predicted vs. 150 nM experimental) .

What in vitro assays are most suitable for evaluating the compound’s anticancer potential?

Q. Bioactivity & Experimental Design

  • Cell Viability (MTT Assay) : Test against HeLa (cervical cancer) and A549 (lung cancer) cells, with IC₅₀ values <10 µM considered promising .
  • Apoptosis (Annexin V/PI Flow Cytometry) : Quantify early/late apoptotic cells after 48-hr exposure (dose-dependent increase from 5–20 µM) .
  • Kinase Profiling (KinomeScan) : Screen against 468 kinases to identify off-target effects (e.g., >90% inhibition of FLT3 at 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.